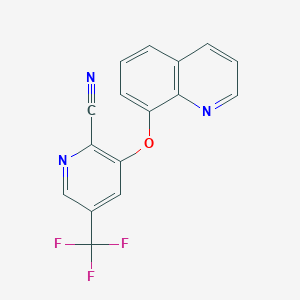
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a key structural motif in this compound, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring attached to a pyridine ring via an oxygen atom. The pyridine ring carries a trifluoromethyl group and a nitrile group.Applications De Recherche Scientifique
Antimicrobial Applications
Compounds related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have shown potential as antimicrobial agents. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds with structural similarities, has demonstrated significant antibacterial and antifungal activities. These derivatives include various structural modifications that exhibit promising antimicrobial properties, highlighting their potential in addressing resistant microbial strains (Holla et al., 2006).
Cancer Drug Discovery
Quinoline-based compounds, including those related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile," have been extensively studied for their anticancer properties. Quinoline and its derivatives have been identified as potential anticancer agents, targeting various mechanisms such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair pathways. The structural versatility of quinoline allows for the generation of a wide array of derivatives, enhancing their efficacy and selectivity against different cancer targets (Solomon & Lee, 2011).
Chemosensor Development
In the realm of analytical chemistry, derivatives of "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have been employed as chemosensors. A study demonstrated the synthesis of a fluorescent sensor that exhibits high selectivity and sensitivity towards Zn(2+) ions over other cations. The unique binding mode and structural arrangement of the fluorogenic unit in these complexes enable the differentiation of Zn(2+) from Cd(2+), showcasing their utility in environmental monitoring and bioimaging applications (Li et al., 2014).
Organic Synthesis
The molecule and its analogs have also found applications in organic synthesis, serving as precursors or intermediates in the formation of complex heterocyclic structures. These compounds have been utilized in multicomponent reactions, leading to the synthesis of various heterocyclic derivatives with potential biological and industrial applications. For example, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used in Passerini and Ugi-type reactions, illustrating the role of such compounds in facilitating the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSGTXVUVUSSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Quinolinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

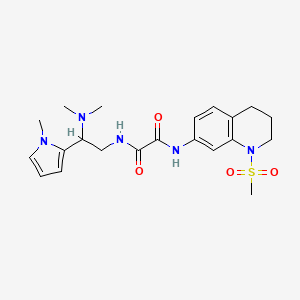
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
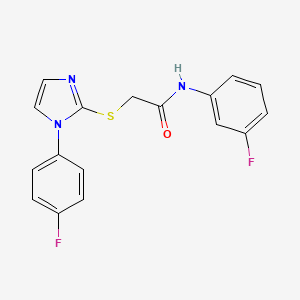
![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)
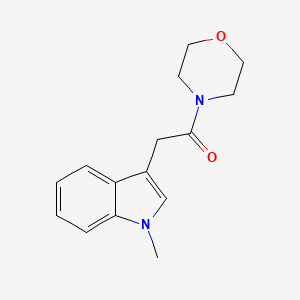
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)
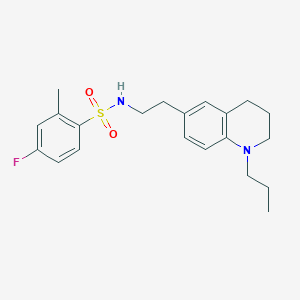
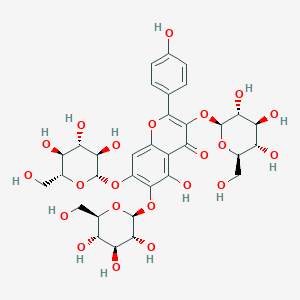
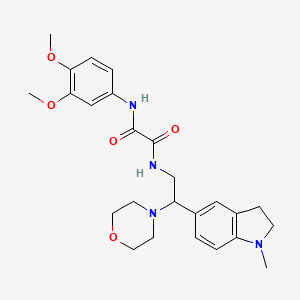
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
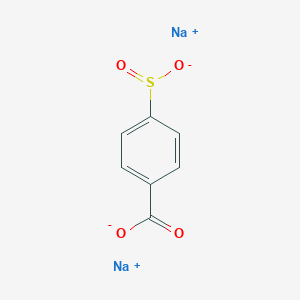
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)